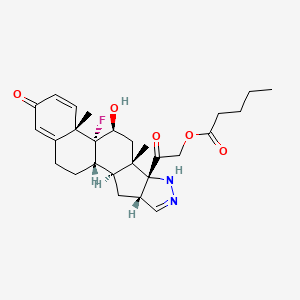
1,3,4-Oxadiazole-2(3H)-thione, 5-(3,5-dibromo-2-hydroxyphenyl)-3-(((3-methoxyphenyl)amino)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Oxadiazole-2(3H)-thione, 5-(3,5-dibromo-2-hydroxyphenyl)-3-(((3-methoxyphenyl)amino)methyl)- is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique substitution pattern, which includes dibromo, hydroxy, and methoxyphenyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Oxadiazole-2(3H)-thione derivatives typically involves the cyclization of appropriate hydrazides with carbon disulfide or related reagents. The specific synthetic route for this compound might involve:
Formation of Hydrazide: Starting from the corresponding carboxylic acid, the hydrazide can be prepared by reaction with hydrazine.
Cyclization: The hydrazide is then cyclized with carbon disulfide under basic conditions to form the oxadiazole ring.
Substitution Reactions: Subsequent substitution reactions introduce the dibromo, hydroxy, and methoxyphenyl groups.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,3,4-Oxadiazole-2(3H)-thione derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to oxadiazole-2-oxide derivatives.
Reduction: Reduction of the thione group to thiol or further to alkyl derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield oxadiazole-2-oxide derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
1,3,4-Oxadiazole-2(3H)-thione derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for their potential as therapeutic agents due to their diverse biological activities.
Industry: Used in the development of new materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1,3,4-Oxadiazole-2(3H)-thione derivatives depends on their specific biological or chemical activity. Generally, these compounds can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of functional groups like thione, hydroxy, and methoxy can influence their binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Oxadiazole-2-thione: A simpler derivative without the complex substitution pattern.
1,3,4-Oxadiazole-2-oxide: An oxidized form of the oxadiazole-thione.
1,3,4-Thiadiazole: A related heterocyclic compound with sulfur instead of oxygen.
Uniqueness
The uniqueness of 1,3,4-Oxadiazole-2(3H)-thione, 5-(3,5-dibromo-2-hydroxyphenyl)-3-(((3-methoxyphenyl)amino)methyl)- lies in its specific substitution pattern, which can impart unique chemical and biological properties. The presence of dibromo, hydroxy, and methoxyphenyl groups can influence its reactivity, solubility, and biological activity.
Propiedades
Número CAS |
81963-83-9 |
|---|---|
Fórmula molecular |
C16H13Br2N3O3S |
Peso molecular |
487.2 g/mol |
Nombre IUPAC |
5-(3,5-dibromo-2-hydroxyphenyl)-3-[(3-methoxyanilino)methyl]-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C16H13Br2N3O3S/c1-23-11-4-2-3-10(7-11)19-8-21-16(25)24-15(20-21)12-5-9(17)6-13(18)14(12)22/h2-7,19,22H,8H2,1H3 |
Clave InChI |
RVXPRADIIRRPIS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)NCN2C(=S)OC(=N2)C3=C(C(=CC(=C3)Br)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


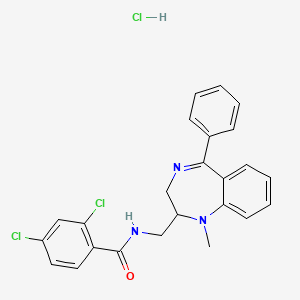
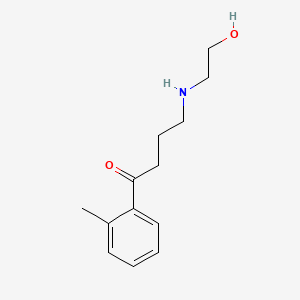
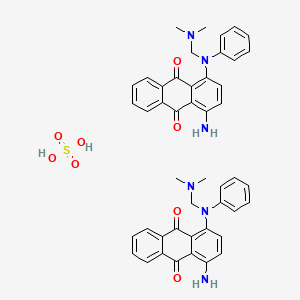
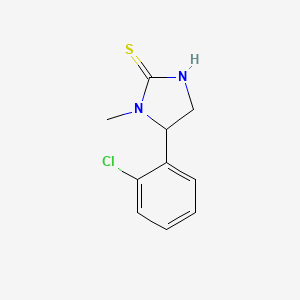
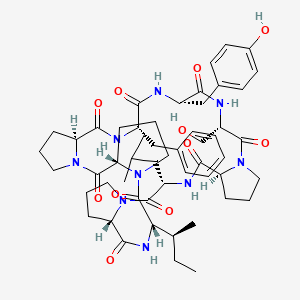
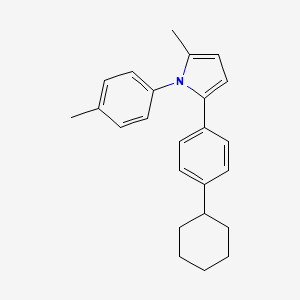


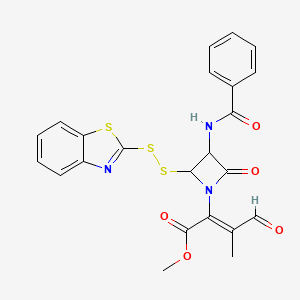

![Ethyl 4-[[4-[[2-(acetoxy)ethoxy]carbonyl]phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B12709841.png)
![9-propyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12709849.png)
